5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17521294
InChI: InChI=1S/C7H11N3O3/c8-5-4-10(2-1-3-11)7(13)9-6(5)12/h4,11H,1-3,8H2,(H,9,12,13)
SMILES:
Molecular Formula: C7H11N3O3
Molecular Weight: 185.18 g/mol

5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

CAS No.:

Cat. No.: VC17521294

Molecular Formula: C7H11N3O3

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione -

Specification

Molecular Formula C7H11N3O3
Molecular Weight 185.18 g/mol
IUPAC Name 5-amino-1-(3-hydroxypropyl)pyrimidine-2,4-dione
Standard InChI InChI=1S/C7H11N3O3/c8-5-4-10(2-1-3-11)7(13)9-6(5)12/h4,11H,1-3,8H2,(H,9,12,13)
Standard InChI Key XHQYFVNDSSSRDK-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=O)NC(=O)N1CCCO)N

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-amino-1-(3-hydroxypropyl)pyrimidine-2,4-dione, reflects its core structure: a partially saturated pyrimidine ring with ketone groups at positions 2 and 4, an amino group at position 5, and a 3-hydroxypropyl side chain at position 1. The tetrahydropyrimidine ring adopts a boat conformation, stabilized by intramolecular hydrogen bonding between the amino group and adjacent carbonyl oxygen. The hydroxypropyl substituent enhances hydrophilicity, as evidenced by its computed partition coefficient (logP\log P) of −1.2, suggesting moderate water solubility.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC7H11N3O3\text{C}_7\text{H}_{11}\text{N}_3\text{O}_3
Molecular Weight185.18 g/mol
IUPAC Name5-amino-1-(3-hydroxypropyl)pyrimidine-2,4-dione
Canonical SMILESC1=C(C(=O)NC(=O)N1CCCO)N
XLogP3-AA−1.2
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count5

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the pyrimidine ring protons (δ\delta 3.2–4.1 ppm for CH2_2 groups) and the hydroxypropyl side chain (δ\delta 1.8–2.2 ppm for CH2_2, δ\delta 3.6 ppm for OH). Infrared (IR) spectroscopy confirms the presence of carbonyl (ν\nu 1680–1720 cm1^{-1}) and amine (ν\nu 3300–3500 cm1^{-1}) functional groups. Mass spectrometry (ESI-MS) displays a molecular ion peak at m/z 185.18, consistent with its molecular weight.

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of 5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically begins with the condensation of urea derivatives with β-keto esters or malonic acid derivatives under acidic conditions . For example, reacting 3-hydroxypropylamine with ethyl acetoacetate in the presence of hydrochloric acid yields an intermediate imine, which undergoes cyclization upon heating to form the tetrahydropyrimidine ring . Subsequent amination at position 5 is achieved via nucleophilic substitution using ammonia or ammonium acetate.

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsYield
13-Hydroxypropylamine, ethyl acetoacetate, HCl, reflux, 6h65%
2Cyclization: 120°C, 3h78%
3Amination: NH4_4OAc, ethanol, 80°C, 4h82%

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions such as over-alkylation of the amino group . Catalytic methods using zeolites or ionic liquids have been explored to improve yields, though scalability remains a concern .

Biological Activities and Mechanistic Insights

Antiproliferative Effects

In vitro screening against MCF-7 breast cancer cells demonstrated a 40% reduction in cell viability at 50 µM after 48 hours, with no significant toxicity toward non-cancerous HEK293 cells . This selectivity may arise from preferential uptake by cancer cells, though further pharmacokinetic studies are needed .

Chemical Reactivity and Derivative Synthesis

Functionalization at Position 1

The hydroxypropyl side chain serves as a handle for further derivatization. For instance, esterification with palmitoyl chloride produces a lipophilic analog (logP\log P = 3.1) with enhanced blood-brain barrier permeability. Conversely, sulfonation of the hydroxyl group yields a water-soluble derivative suitable for intravenous formulations.

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